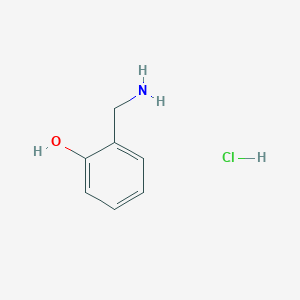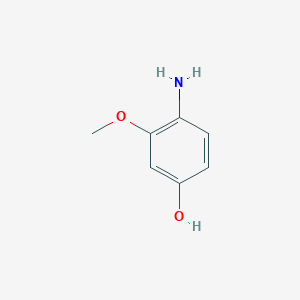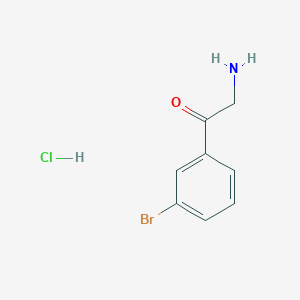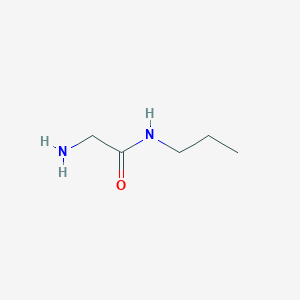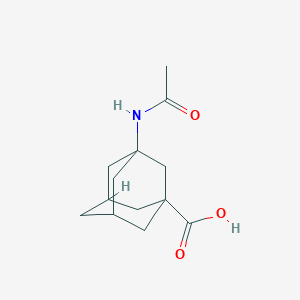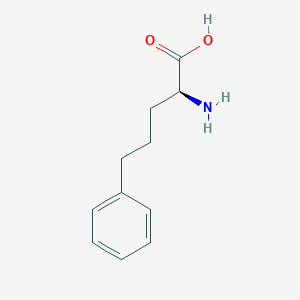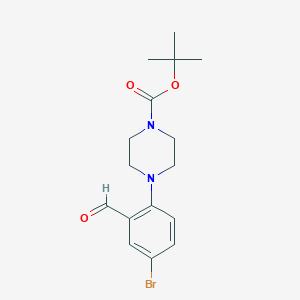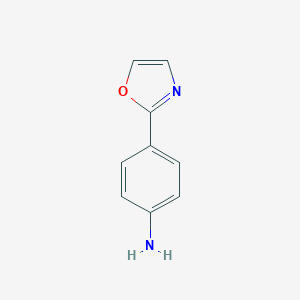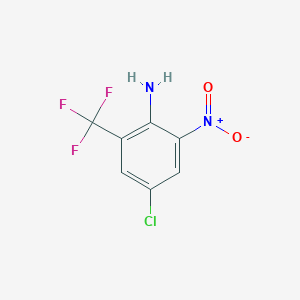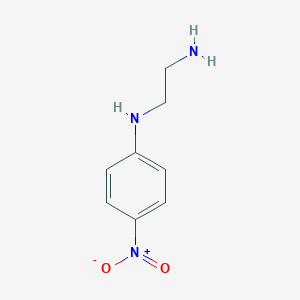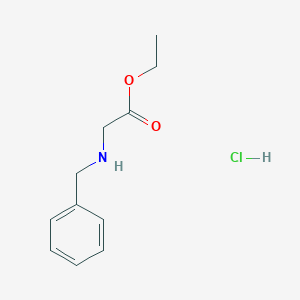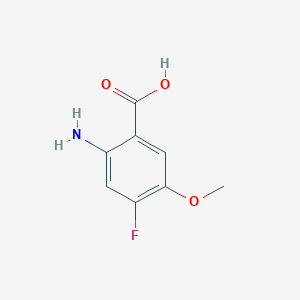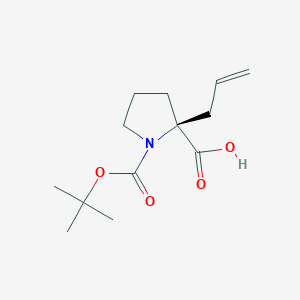
Boc-(S)-alpha-allyl-proline
Overview
Description
Boc-(S)-alpha-allyl-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring, and an allyl group attached to the alpha carbon. This modification enhances the stability and reactivity of the compound, making it valuable in various chemical and biological applications.
Mechanism of Action
Target of Action
Boc-(S)-alpha-allyl-proline, also known as (S)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a complex compound. Unfortunately, the specific targets of this compound are not well-documented in the literature. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves extensive biochemical and molecular biology experiments .
Mode of Action
It’s known that the compound is used in the field of peptide synthesis as a protecting group for amines . The Boc group is selectively removed under acidic conditions, allowing for the synthesis of complex peptides . This suggests that the compound may interact with its targets by protecting reactive amine groups during biochemical reactions .
Biochemical Pathways
Given its role in peptide synthesis, it’s likely that it plays a role in protein synthesis and modification pathways
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
Given its role in peptide synthesis, it’s likely that it influences protein structure and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-alpha-allyl-proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the allyl group at the alpha position. The process can be summarized as follows:
Protection of Proline: Proline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to form Boc-protected proline.
Allylation: The Boc-protected proline is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Boc-(S)-alpha-allyl-proline undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Oxidation Products: Epoxides, aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Free amino derivatives.
Scientific Research Applications
Boc-(S)-alpha-allyl-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: this compound is used in the design of pharmaceutical compounds, particularly in the development of proline-rich peptides with therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Boc-(S)-alpha-allyl-proline can be compared with other Boc-protected amino acids and proline derivatives:
Boc-Proline: Similar in structure but lacks the allyl group, making it less versatile in certain reactions.
Boc-(S)-alpha-methyl-proline: Contains a methyl group instead of an allyl group, leading to different reactivity and applications.
Boc-(S)-alpha-phenyl-proline: Contains a phenyl group, which imparts different electronic and steric properties compared to the allyl group.
Uniqueness: The presence of the allyl group in this compound provides unique reactivity, allowing for the synthesis of a wide range of derivatives that are not accessible with other Boc-protected proline analogs. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428036 | |
| Record name | Boc-(S)-alpha-allyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-59-9 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-(S)-alpha-allyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(S)-alpha -allyl-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



